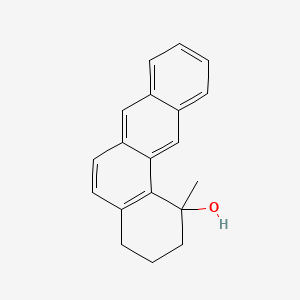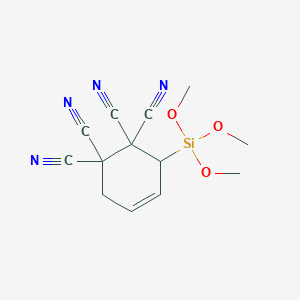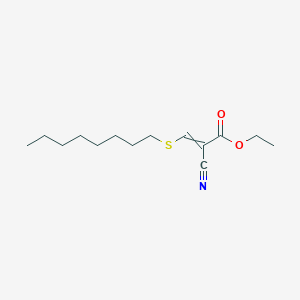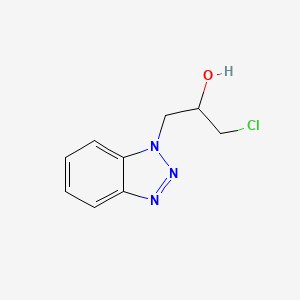![molecular formula C9H17ClO5 B14350060 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate CAS No. 90948-78-0](/img/structure/B14350060.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate is an organic compound with the molecular formula C9H17ClO5 It is a derivative of chloroacetic acid and is characterized by the presence of a chloroacetate group attached to a triethylene glycol monomethyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate typically involves the reaction of 2-[2-(2-Methoxyethoxy)ethoxy]ethanol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-[2-(2-Methoxyethoxy)ethoxy]ethanol+Chloroacetyl chloride→2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method also allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products can include amides, thioesters, or ethers.
Hydrolysis: The major products are 2-[2-(2-Methoxyethoxy)ethoxy]ethanol and chloroacetic acid.
Reduction: The major product is 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Applications De Recherche Scientifique
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polymeric materials with specific properties, such as improved solubility and flexibility.
Bioconjugation: The chloroacetate group can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate primarily involves its reactivity as an electrophile. The chloroacetate group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and bioconjugation applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate: This compound is similar in structure but contains an acetate group instead of a chloroacetate group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: This compound lacks the chloroacetate group and is used as a solvent and intermediate in organic synthesis.
Triethylene glycol monomethyl ether: This compound is a simpler analog and is used as a solvent and intermediate in various chemical processes.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate is unique due to the presence of both a chloroacetate group and a triethylene glycol monomethyl ether moiety. This combination imparts specific reactivity and solubility properties, making it valuable in specialized applications.
Propriétés
Numéro CAS |
90948-78-0 |
|---|---|
Formule moléculaire |
C9H17ClO5 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO5/c1-12-2-3-13-4-5-14-6-7-15-9(11)8-10/h2-8H2,1H3 |
Clé InChI |
WFLUSTIVXPJRIP-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)


![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)



![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)



![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
